Cas no 2228632-53-7 (2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid)

2,2-Difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with a pyridine substituent, offering unique structural and electronic properties. Its difluorocyclopropane core enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical applications. The presence of fluorine atoms improves binding affinity and bioavailability, while the carboxylic acid group provides a versatile handle for further derivatization. The 4-fluoropyridinyl moiety contributes to π-stacking interactions and potential bioactivity. This compound is particularly useful as an intermediate in the synthesis of pharmaceuticals, including protease inhibitors and kinase-targeting agents, due to its rigid, sterically constrained scaffold and electron-withdrawing effects.
2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid structure
2228632-53-7 structure
Product Name:2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
CAS No:2228632-53-7
MF:C9H6F3NO2
MW:217.144652843475
CID:6381692
PubChem ID:165677218
Update Time:2025-06-11

2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
    • EN300-1959056
    • 2228632-53-7
    • Inchi: 1S/C9H6F3NO2/c10-5-1-2-13-6(3-5)8(7(14)15)4-9(8,11)12/h1-3H,4H2,(H,14,15)
    • InChI Key: SJVSTDXEZPIAAE-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C(=O)O)C1C=C(C=CN=1)F)F

Computed Properties

  • Exact Mass: 217.03506292g/mol
  • Monoisotopic Mass: 217.03506292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 50.2Ų

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Additional information on 2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

Introduction to 2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2228632-53-7)

2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, identified by the CAS number 2228632-53-7, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both fluorine and nitrogen atoms, which are well-known for their ability to modulate biological activity and improve metabolic stability. The structural motif of this molecule, featuring a cyclopropane ring conjugated with a pyridine moiety, presents unique electronic and steric properties that make it a promising scaffold for drug discovery.

The cyclopropane ring in 2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid introduces a high degree of rigidity to the molecular structure, which can be exploited to enhance binding affinity and selectivity in biological targets. Additionally, the presence of two fluorine atoms at the 2-position of the cyclopropane ring further enhances its pharmacological potential by influencing lipophilicity and metabolic stability. The 4-fluoropyridin-2-yl substituent adds another layer of complexity, providing a platform for further functionalization and interaction with biological systems.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of fluorinated compounds in drug development. Studies have demonstrated that fluorine atoms can significantly alter the pharmacokinetic properties of molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. In particular, the electron-withdrawing nature of fluorine can enhance binding interactions with biological targets, while its ability to reduce hydrogen bonding can improve oral bioavailability. These properties make 2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid a valuable candidate for further exploration in medicinal chemistry.

In the context of contemporary pharmaceutical research, there is growing interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs). The unique structural features of 2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid suggest its potential as a lead compound for designing PPI modulators. The cyclopropane ring can serve as a rigid scaffold to mimic specific binding pockets in protein targets, while the fluorinated pyridine moiety can interact with aromatic residues or other functional groups. This combination of structural elements offers a promising approach for developing novel therapeutics against diseases caused by aberrant PPIs.

Furthermore, the synthesis and characterization of 2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid have been subjects of recent research efforts. Advances in synthetic methodologies have enabled the efficient preparation of this compound using multi-step organic transformations. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been employed to introduce the desired fluorine atoms into the molecular framework. These synthetic strategies not only provide access to this compound but also offer insights into general approaches for constructing complex fluorinated heterocycles.

The biological activity of 2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid has been investigated in several preclinical studies. Initial experiments have shown that this compound exhibits moderate activity against certain enzymatic targets relevant to inflammatory and infectious diseases. The fluorinated pyridine moiety appears to play a crucial role in mediating these interactions by engaging with specific amino acid residues in the active sites of target enzymes. Additionally, structural modifications based on this scaffold have revealed promising leads for further optimization.

One particularly intriguing aspect of 2,2-difluoro-1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is its potential as an intermediate in the synthesis of more complex drug candidates. The presence of both carboxylic acid and fluorine-containing functional groups allows for diverse chemical modifications, enabling chemists to explore various pharmacophoric combinations. This flexibility makes it an attractive building block for generating libraries of compounds for high-throughput screening (HTS) campaigns. Such HTS approaches are widely used in drug discovery pipelines to identify hits with promising biological activity that can be further developed into lead compounds.

The impact of fluorine substitution on the pharmacological properties of cyclopropanecarboxylic acids has been extensively studied in recent years. Research has shown that introducing fluorine atoms can enhance metabolic stability by preventing unwanted hydrolysis or oxidation reactions. For instance, studies on related compounds have demonstrated that fluoro-substituted cyclopropanes exhibit improved resistance to enzymatic degradation compared to their non-fluorinated counterparts. This stability is particularly important for oral drugs where metabolic clearance plays a critical role in determining bioavailability.

Another area where fluorinated cyclopropanes have shown promise is in the development of antiviral agents. The rigid structure provided by the cyclopropane ring can be exploited to mimic natural substrates or transition states involved in viral replication processes. By incorporating fluorine atoms into these structures, researchers aim to enhance binding affinity and selectivity against viral enzymes such as proteases or polymerases. Preliminary studies on derivatives of cyclopropanecarboxylic acids have indeed revealed inhibitory effects against certain viral strains.

The role of computational tools in optimizing derivatives derived from CAS No 2228632537, such as (4-fluoropyridin) containing scaffolds cannot be overstated modern computational methods like molecular dynamics simulations and quantum mechanical calculations provide invaluable insights into molecular interactions at an atomic level These tools enable researchers not only predict but also rationalize changes made during synthetic modifications ensuring that each new derivative has optimized properties for biological activity

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